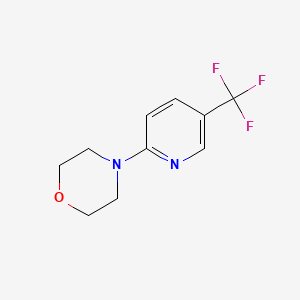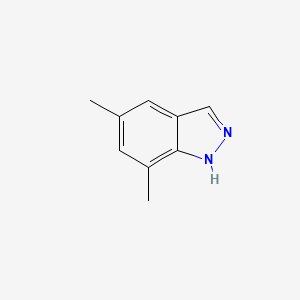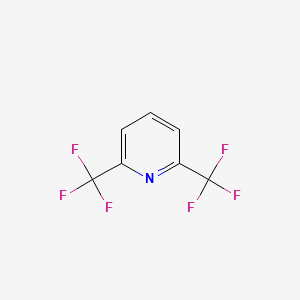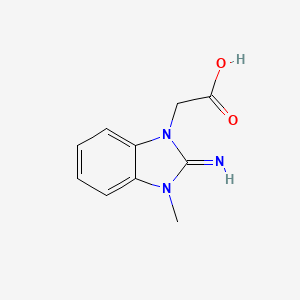
4-(5-(トリフルオロメチル)ピリジン-2-イル)モルホリン
概要
説明
4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is an organic compound that features a morpholine ring attached to a pyridine ring substituted with a trifluoromethyl group
科学的研究の応用
4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
Target of Action
Similar compounds have been reported to target serine/threonine kinases , which play an essential role in the MAP kinase signal transduction pathway . This pathway is crucial for various cellular processes, including growth, differentiation, and stress response.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as serine/threonine kinases) and modulate their activity, leading to changes in the map kinase signal transduction pathway .
Biochemical Pathways
Similar compounds have been reported to affect the map kinase signal transduction pathway . This pathway plays a crucial role in transmitting signals from receptors on the cell surface to DNA in the nucleus, leading to various downstream effects such as cell growth, differentiation, and stress response.
Pharmacokinetics
Similar compounds have been reported to have good bioavailability . The trifluoromethyl group in the compound may influence its electronic properties, solubility, conformations, and lipophilicity, potentially affecting its ADME properties .
Result of Action
Similar compounds have been reported to demonstrate luminescent properties, possess cytotoxic activity, and can bind with dna molecules .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and efficacy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of 2-chloropyridine with trifluoromethylating agents.
Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyridine ring through nucleophilic substitution reactions. This can be achieved by reacting the pyridine derivative with morpholine under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of 4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyridine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced pyridine derivatives.
類似化合物との比較
Similar Compounds
- 4-(3-(Trifluoromethyl)pyridin-2-yl)morpholine
- 4-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)morpholine
- 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Uniqueness
4-(5-(Trifluoromethyl)pyridin-2-yl)morpholine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This unique structure can lead to distinct interactions with molecular targets and different pharmacokinetic properties.
特性
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c11-10(12,13)8-1-2-9(14-7-8)15-3-5-16-6-4-15/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJQKMWPUOKKPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354155 | |
| Record name | 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321679-59-8 | |
| Record name | 4-(5-(trifluoromethyl)pyridin-2-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















